N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” is a compound with the molecular formula C14H21ClN4O41. It is also known by other synonyms such as “Ac-Lys-pNA hydrochloride” and "(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride"1.
Synthesis Analysis
The specific synthesis process for “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” is not readily available in the searched resources. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis
The compound has a molecular weight of 344.79 g/mol1. Its InChI (International Chemical Identifier) is InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1
1.
Chemical Reactions Analysis
The specific chemical reactions involving “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” are not readily available in the searched resources. However, similar compounds are often used as substrates in enzymatic reactions.Physical And Chemical Properties Analysis
The compound has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, and a rotatable bond count of 71. Its exact mass and monoisotopic mass are both 344.1251329 g/mol1. The topological polar surface area is 130 Ų1.Scientific Research Applications
Amidase Activity in Urokinase
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (ALNA) has been studied for its role in amidase activity of urokinase. ALNA, a model of the natural urokinase substrate plasminogen, is utilized for spectro-photometric analysis in urokinase assays, offering higher sensitivity compared to other substrates (Petkov, Christova, & Karadjova, 1973).
Chromogenic Substrates for Trypsin
ALNA has been synthesized and analyzed as a substrate for trypsin, a type of protease. Its hydrolysis, producing the yellow compound p-nitroaniline, allows for colorimetric procedures to measure enzymatic activity (Erlanger, Kokowsky, & Cohen, 1961).
Synthesis of Novel Plasmin Substrates
ALNA has facilitated the development of novel plasmin substrates. Its mild synthesis conditions and utility in creating sensitive substrates for plasmin highlight its significance in biochemical research (Wijkmans, Nagel, & Bloemhoff, 1996).
Absorption and Hydrolysis Studies
Studies on the intestinal absorption of amino acid derivatives have utilized ALNA. These investigations provide insights into the structural requirements for membrane hydrolysis and peptidase activity in the intestinal tract (Amidon, Chang, Fleisher, & Allen, 1982).
Antifibrinolytic Activities
ALNA has been studied for its antifibrinolytic activities, particularly its interaction with plasmin and its role in inhibiting the active site of plasmin. Such studies are crucial for understanding the mechanisms of antifibrinolytics and their potential therapeutic applications (Anonick, Vasudevan, & Gonias, 1992).
Papain-Catalyzed Hydrolysis
The chemical synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (a related compound to ALNA) and its hydrolysis by papain, a proteolytic enzyme, have been explored to understand the pH-dependence and kinetics of enzyme-substrate interactions (Mackenzie, Malthouse, & Scott, 1985).
Subtilisin and Alpha-Chymotrypsin Catalyzed Peptide Synthesis
ALNA plays a role in the synthesis of peptides catalyzed by enzymes like subtilisin and alpha-chymotrypsin. This research provides insights into the efficiency and specificity of these enzymes in peptide bond formation (Stepanov, Terent’eva, Voyushina, & Gololobov, 1995).
Primary and Secondary Structure Investigations
Research on the primary and secondary structure of proteins like ubiquitin has utilized ALNA in studying N epsilon-acetylation, revealing insights into protein conformation and stability (Zhu et al., 1986).
Safety And Hazards
The specific safety and hazard information for “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” is not readily available in the searched resources. It’s always important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for “N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride” are not readily available in the searched resources. However, similar compounds are often used in research and could have potential applications in various scientific fields.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBHVCNLUPQM-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.